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Compound Name: 4-(1,3,4-Thiadiazol-2-yl)phenol

Cat. No.: B1384520 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the molecular docking performance of various thiadiazole derivatives

against several key protein targets. The information is compiled from recent studies and

presented with supporting data and detailed methodologies to aid in the design and

development of novel therapeutic agents.

Thiadiazole and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a

wide range of pharmacological activities, including antimicrobial, anticancer, and anti-

inflammatory properties.[1][2] Molecular docking studies are a crucial in-silico tool to predict the

binding affinities and interaction patterns of these compounds with their biological targets,

thereby guiding the synthesis of more potent drug candidates. This guide summarizes the

findings of several comparative docking studies, offering a side-by-side look at the performance

of different thiadiazole derivatives.

Comparative Docking Scores and Binding Affinities
The following tables summarize the quantitative data from various studies, showcasing the

docking scores and binding energies of different thiadiazole derivatives against their respective

protein targets. A lower docking score or binding energy generally indicates a more favorable

binding interaction.

Table 1: Docking Performance of Thiadiazole Derivatives Against Protein Kinase G (PknG)

from Mycobacterium tuberculosis[3]
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Compound ID
R Group
(Position 2)

R1 Group
(Position 5)

Glide Score
Glide Energy
(kcal/mol)

D34 Pyridyl
m-Hydroxy-p-

Methoxy Phenyl
-6.69 -42.64

D16 p-hydroxyphenyl
Dimethyl

aminophenyl
-6.62 -48.62

D7 - - - -

D25 - - - -

D15 - - - -

D27 - - - -

Note: Specific R and R1 groups for D7, D25, D15, and D27 were not detailed in the provided

search results but were among the top-scoring compounds.[3]

Table 2: Comparative Docking of Thiadiazole Derivatives Against Various Protein Targets
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Derivative
Class

Protein Target
Top Docking
Score
(kcal/mol)

Key
Interactions/R
esidues

Reference

1,3,4-Thiadiazole

Derivatives

ADP-sugar

pyrophosphatase

(NUDT5)

-8.9
Four hydrogen

bonds
[4][5]

Imidazo[2,1-

b]thiazole-linked

Thiadiazole

Glypican-3

(GPC-3)
-10.30

Hydrogen

bonding and pi-

stacking

[1]

Triazolo-

thiadiazole

Derivatives

E. coli MurB -
H-bond with

Ser228
[2]

2,5-disubstituted

1,3,4-

Thiadiazoles

Myeloperoxidase

(MPO)
-

Hydrogen bonds

with ASP98,

ASP94, THR100,

GLU102

[6]

Thiazole-linked

Thiadiazole

Conjugates

Rho6 protein -8.2

Arene-cation

interaction with

Arg96

[7]

Oxadiazole-

Thiadiazole

Hybrids

Epidermal

Growth Factor

Receptor

Tyrosine Kinase

-10.55 - [8]

Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding and potentially

reproducing the results. Below are summaries of the key experimental protocols.

Molecular Docking of Thiadiazole Derivatives against
Protein Kinase G[3]

Software: Schrödinger software suite.
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Docking Program: GLIDE (Grid-Based Ligand Docking with Energetics) 4.0 in Extra

Precision (XP) mode.

Protein Preparation: The three-dimensional structure of Mycobacterium tuberculosis protein

kinase G was obtained from the Protein Data Bank (PDB). Active sites were predicted prior

to docking.

Ligand Preparation: The 3D structures of the 1,3,4-thiadiazole derivatives were drawn using

ChemDraw software version 8.0.

Molecular Docking of Thiadiazole Derivatives against
ADP-sugar pyrophosphatase[4][5]

Target: ADP-sugar pyrophosphatase (NUDT5 Gene).

Key Finding: The L3 compound, 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-

thiadiazol-2-yl)benzene-1,2,3-triol, exhibited a high binding affinity with a docking score of

-8.9 kcal/mol and a MM-GBSA of -31.5 kcal/mol, forming four hydrogen bonds with the

target.[4][5]

Molecular Docking of Imidazo[2,1-b]thiazole-linked
Thiadiazole Conjugates against Glypican-3[1]

Software: PyRx tool.

Protein Modeling: A 3D model of the GPC-3 protein was generated using the template

4ACR, identified through a BLAST search. The model with the lowest objective function and

least restraint violation was selected.

Docking Results: The synthesized compounds showed good binding affinities, with docking

scores ranging from -6.90 to -10.30 kcal·mol−1.

Visualizing the Workflow and Biological Context
To better illustrate the processes and concepts discussed, the following diagrams have been

generated using Graphviz.
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Caption: A generalized workflow for comparative molecular docking studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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